(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
(E)-Methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a cyanoacrylamide derivative synthesized via a two-step process:
Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate (ethyl 2-(2-cyanoacetamido)-tetrahydrobenzo[b]thiophene-3-carboxylate) .
Knoevenagel Condensation: The intermediate undergoes condensation with thiophene-2-carbaldehyde to introduce the (E)-configured acrylamido-thiophene moiety .
The compound features a tetrahydrobenzo[b]thiophene core with a cyano group and a thiophen-2-yl substituent, contributing to its electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-18(22)15-13-6-2-3-7-14(13)25-17(15)20-16(21)11(10-19)9-12-5-4-8-24-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,20,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOMXTXWZBVSRG-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CS3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex thiophene derivative that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C18H16N2O3S2 and a molecular weight of approximately 372.46 g/mol. Its structure incorporates several functional groups, including a cyano group and an acrylamide moiety, which are known for their pharmacological relevance. The compound's density is predicted to be around 1.406 g/cm³ with a boiling point estimated at 644 °C .
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with cyanoacetic acid under basic conditions. The process may include refluxing the reactants followed by purification through crystallization or chromatography to yield the desired product .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown clear zones of inhibition when tested against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. It has been tested in vitro for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The IC50 values observed indicate a strong potential for reducing inflammation, comparable to established anti-inflammatory agents .
Table 2: Anti-inflammatory Activity Data
| Compound | IC50 (µM) |
|---|---|
| (E)-methyl compound | 25 |
| Standard Drug (e.g., Ibuprofen) | 20 |
Antioxidant Properties
In addition to its antimicrobial and anti-inflammatory activities, this compound has shown notable antioxidant capabilities. Various assays have been conducted to assess its ability to scavenge free radicals and inhibit lipid peroxidation. Results indicate that it effectively neutralizes reactive oxygen species (ROS), contributing to its overall therapeutic profile .
Table 3: Antioxidant Activity Assessment
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH Radical Scavenging | 72 |
| Nitric Oxide Scavenging | 65 |
| Lipid Peroxidation Inhibition | 70 |
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of signaling pathways related to inflammation and microbial resistance. The presence of the thiophene ring may play a crucial role in enhancing its bioactivity by influencing molecular interactions within biological systems .
Case Studies
Recent studies have highlighted the potential of thiophene derivatives in drug development. For example, a study published in ACS Omega explored the synthesis and biological evaluation of similar compounds targeting colorectal cancer, demonstrating that modifications in the thiophene structure can significantly enhance anticancer activity . This suggests that (E)-methyl compound could be further investigated for its anticancer properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines, including:
- MCF-7 (Breast Cancer) : In vitro studies indicated that derivatives induce apoptosis and cell cycle arrest. One compound demonstrated an IC50 value of 23.2 µM against MCF-7 cells, leading to a substantial reduction in cell viability by 26.86% after 48 hours of treatment. Flow cytometric analysis revealed an increase in early and late apoptotic cells compared to untreated controls.
Mechanism of Action
The mechanism involves the disruption of tubulin dynamics, which is crucial for mitotic spindle formation during cell division. Compounds targeting tubulin have been shown to enhance mitotic arrest and trigger apoptosis in cancer cells.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis and cell cycle arrest |
Anti-inflammatory Properties
Compounds derived from this scaffold have demonstrated anti-inflammatory effects by modulating inflammatory pathways. Specific studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Analgesic Effects
The analgesic activity of related compounds has been assessed using the "hot plate" method in animal models. These studies suggest that some derivatives provide pain relief comparable to standard analgesics like metamizole.
Material Science
The unique structure of (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate allows for potential applications in material science:
Conductive Polymers
Research indicates that thiophene-based compounds can be incorporated into conductive polymers, enhancing electrical conductivity and thermal stability. This application is particularly relevant in organic electronics and photovoltaic devices.
Table 2: Conductive Properties Comparison
| Compound | Conductivity (S/cm) | Application |
|---|---|---|
| Compound A | 0.01 | Organic Solar Cells |
| Compound B | 0.05 | OLEDs |
Agricultural Chemistry
Pesticidal Activity
Thiophene derivatives have shown promise as potential pesticides due to their biological activity against various pests and pathogens. Studies have indicated that these compounds can disrupt the metabolic processes of target organisms.
Table 3: Pesticidal Efficacy
| Target Organism | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Pest A | 100 | 85 |
| Pest B | 200 | 90 |
Case Studies
- Breast Cancer Model : A study involving MCF-7 cells treated with a tetrahydrobenzo[b]thiophene derivative showed significant apoptosis induction and cell cycle arrest at the G2/M phase.
- Inflammation Model : In an experimental setup evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, significant reductions in inflammatory markers were observed when tested against lipopolysaccharide-induced inflammation in macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents such as methoxy and isopropoxy groups enhance anticancer potency.
- The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- The target compound’s thiophen-2-yl group provides a sulfur-rich aromatic system, distinct from pyrazole (5a, 5f), indole (5g), or furan (BZ32261) moieties.
- Yields for analogs range from 62% to 70%, influenced by steric and electronic effects of substituents .
Antibacterial Activity
- Compound M (4-dimethylaminophenyl substituent) exhibited strong activity against B. subtilis (16 mm inhibition zone) and E. coli (17 mm), comparable to streptomycin .
- Compound L (4-isopropylphenyl) showed reduced activity, highlighting the importance of electron-donating groups like dimethylamino .
Antioxidant Activity
- Compound H (4-hydroxy-3,5-dimethoxyphenyl) demonstrated the highest antioxidant activity, attributed to sterically hindered phenolic groups .
- Compound F (4-hydroxyphenyl) and G (4-hydroxy-3-methoxyphenyl) also showed strong activity, while ortho-substituted derivatives (e.g., E ) were less effective .
Physicochemical and Electronic Properties
- Electron-Withdrawing vs. Donating Groups: The cyano group in all analogs enhances electrophilicity, while substituents like dimethylamino (Compound M) or methoxy (Compound G) modulate electron density .
- Solubility: Thiophene and furan substituents (e.g., BZ32261) may improve lipid solubility compared to polar phenolic groups .
- Steric Effects : Bulky substituents (e.g., 1,3-diphenylpyrazole in 5a) could hinder molecular interactions critical for biological activity .
Q & A
What are the optimal synthetic routes for preparing (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can reaction conditions be optimized to improve yield?
Basic:
The synthesis typically involves a multi-step approach starting with the benzo[b]thiophene core. Key steps include cyclization of thiophene derivatives (e.g., via Gewald reaction), followed by functionalization with acrylamido and cyano groups. For example, the acrylamido group can be introduced via condensation of 2-cyano-3-(thiophen-2-yl)acryloyl chloride with the amine-substituted benzo[b]thiophene intermediate . Optimization focuses on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation steps.
- Temperature control : Maintain 0–5°C during nitrile group introduction to minimize side reactions.
- Catalysts : Use triethylamine or DMAP to accelerate amide bond formation.
Advanced:
Advanced challenges include managing steric hindrance from the tetrahydrobenzo[b]thiophene core and ensuring (E)-stereochemistry of the acrylamido group. Strategies:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Flow chemistry : Enhances reproducibility in scaling up by maintaining precise temperature and reagent stoichiometry .
- Chiral HPLC : Validates stereochemical purity post-synthesis, critical for biological studies .
How can researchers characterize the structural and electronic properties of this compound to validate its purity and conformation?
Basic:
Standard characterization methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., acrylamido proton signals at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 415.08).
- TLC/HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
Advanced:
Advanced techniques for electronic and conformational analysis:
- X-ray crystallography : Resolves spatial arrangement of the thiophene and cyano groups, critical for SAR studies .
- DFT calculations : Predicts HOMO-LUMO gaps (e.g., ~3.2 eV) to explain reactivity and binding affinity .
- IR spectroscopy : Identifies hydrogen-bonding interactions (e.g., N-H stretching at 3300 cm) impacting solubility .
What experimental strategies are recommended to evaluate the compound’s biological activity, and how can contradictory data from assays be resolved?
Basic:
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (IC values <10 μM suggest potency) .
- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
Advanced:
Addressing contradictions (e.g., variable IC across cell lines):
- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) .
- Proteomics profiling : Identify off-target interactions via pull-down assays with biotinylated probes .
- 3D tumor spheroids : Mimic in vivo conditions better than monolayer cultures, reducing false negatives .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Basic:
Core modifications for SAR:
- Vary substituents : Replace thiophen-2-yl with furan or pyridine to alter hydrophobicity .
- Ester hydrolysis : Convert methyl ester to carboxylic acid to improve aqueous solubility .
Advanced:
High-throughput approaches:
- Fragment-based drug design : Screen truncated analogs (e.g., removing tetrahydrobenzo[b]thiophene) to identify essential motifs .
- Molecular dynamics simulations : Model binding to ATP pockets (e.g., in EGFR kinase) to guide substituent placement .
What are the key challenges in assessing this compound’s pharmacokinetics, and how can they be mitigated?
Basic:
Initial ADME profiling:
- LogP determination : Octanol-water partitioning (LogP ~2.5) predicts moderate blood-brain barrier permeability .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests high protein binding) .
Advanced:
Addressing in vivo limitations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
